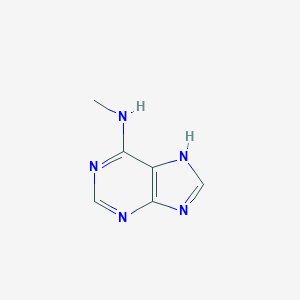

6-Methyladenine

Overview

Description

N6-Methyladenine is a chemical modification at the N6 position of adenine, one of the four nucleobases in deoxyribonucleic acid (DNA). This modification is a prevalent epigenetic mark in prokaryotes and has been increasingly recognized in various eukaryotic organisms. It plays a crucial role in regulating gene expression, DNA replication, and repair processes .

Mechanism of Action

Target of Action

It is known to be a reagent for substitution of adenine nucleotide analogs .

Mode of Action

N-Methyl-7H-Purin-6-Amine interacts with its targets by substituting adenine nucleotide analogs . This substitution can enhance the potency of py receptor antagonists .

Biochemical Pathways

Adenine methylation, an epigenetic mark, has been observed in single-celled organisms and rarely in mammalian cells .

Result of Action

It is known to inhibit the maturation of oocytes and the rupture of follicles .

Action Environment

It is recommended to store the compound in a dark place, sealed, and at room temperature for optimal stability .

Biochemical Analysis

Biochemical Properties

N-methyl-7H-purin-6-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a substrate for certain enzymes, an inhibitor for exploring DNA damage and repair mechanisms, and a gene expression regulator . It is also involved in post-transcriptional regulation, affecting the stability, splicing, and translation of modified RNAs .

Cellular Effects

N-methyl-7H-purin-6-amine has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to play a role in regulating transposable elements and gene regulation in response to hypoxia and stress .

Molecular Mechanism

The molecular mechanism of N-methyl-7H-purin-6-amine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that the formation of 2-methylamino-6-aminopurine may serve as a model for the biosynthesis of naturally occurring N-methyl purines .

Metabolic Pathways

N-methyl-7H-purin-6-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: N6-Methyladenine can be synthesized through the methylation of adenine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is carried out in an anhydrous solvent like dimethylformamide or acetonitrile, often in the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation reaction .

Industrial Production Methods: Industrial production of Nthis compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N6-Methyladenine undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N6-hydroxymethyladenine.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, converting Nthis compound to adenine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low to moderate temperatures.

Substitution: Various nucleophiles (e.g., halides, amines); polar aprotic solvents; moderate temperatures.

Major Products:

Oxidation: N6-Hydroxymethyladenine

Reduction: Adenine

Substitution: Various substituted adenine derivatives

Scientific Research Applications

N6-Methyladenine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study methylation processes and their effects on nucleic acid structure and function.

Biology: Nthis compound is a key epigenetic mark involved in the regulation of gene expression, DNA replication, and repair.

Medicine: Research on Nthis compound has implications for understanding various diseases, including cancer, where abnormal methylation patterns are often observed.

Comparison with Similar Compounds

- N5-Methylcytosine

- N4-Methylcytosine

- N6-Methyladenosine

Biological Activity

6-Methyladenine (6mA) is a methylated derivative of adenine found in the DNA of various organisms, including bacteria and eukaryotes. Its biological activity is emerging as a significant area of research, particularly in understanding its roles in gene regulation, epigenetics, and potential implications in diseases such as cancer. This article explores the biological activity of 6mA, supported by recent research findings, case studies, and data tables.

Gene Regulation

Research indicates that 6mA plays a crucial role in regulating gene expression. In eukaryotic systems, the presence of 6mA has been linked to both activation and repression of genes depending on its genomic context:

- Activation : In certain organisms like Drosophila and C. elegans, 6mA modifications are associated with increased transcriptional activity. For instance, loss of the demethylase DMAD results in elevated transposon expression due to enhanced 6mA levels .

- Repression : Conversely, studies have shown that high levels of 6mA can correlate with transcriptional silencing, particularly in mouse embryonic stem cells where it is associated with silencing young LINE-1 transposons .

Interaction with Chromatin

The interaction between 6mA and chromatin-modifying complexes is a critical aspect of its biological function. For example:

- In Drosophila, 6mA interacts with Trithorax-related proteins to maintain active transcription .

- In glioblastoma studies, 6mA deposition affects components of the polycomb repressive complex, modulating gene silencing mechanisms .

Role in Tumorigenesis

Recent findings suggest that 6mA may influence tumorigenesis through its regulatory effects on gene expression:

- High densities of 6mA have been observed in exons of genes involved in cancer pathways, such as G-protein coupled receptors (GPCRs), which are critical for various signaling processes linked to cancer progression .

- The correlation between 6mA levels and gene transcription suggests potential avenues for therapeutic interventions targeting methylation processes in cancer cells .

Genome-wide Studies

A significant study introduced high levels of 6mA into human DNA using bacterial N6-methyltransferases. This approach allowed researchers to observe the effects on cell viability and gene expression globally:

- Cell Viability : The introduction of 6mA led to mild reductions in cell viability, particularly at GANTC motifs.

- Gene Expression : Analysis revealed that 99 genes were regulated by 6mA, with specific motifs influencing transcription factor binding and subsequent gene activity .

Comparative Analysis

To understand the distribution and impact of 6mA across different species, a comparative analysis was conducted:

| Organism | Function of 6mA | Key Findings |

|---|---|---|

| Escherichia coli | Distinction of self vs. non-self DNA | High prevalence correlates with active transcription |

| C. elegans | Transposon regulation | Loss of demethylase leads to increased transposon expression |

| Humans | Tumorigenesis and gene regulation | High density in cancer-related genes |

This table summarizes findings from various studies indicating the diverse functions and implications of 6mA across different biological systems.

Current Challenges and Future Directions

Despite the growing body of evidence supporting the biological significance of 6mA, several challenges remain:

- Detection Methods : The low natural abundance of 6mA complicates its detection and characterization within genomic DNA. Advances in sequencing technologies are needed for better profiling .

- Functional Understanding : More research is required to elucidate the precise mechanisms by which 6mA influences gene expression and its broader implications in health and disease contexts.

Future studies should focus on targeted manipulation of 6mA levels in specific genomic regions to clarify its roles further.

Properties

IUPAC Name |

N-methyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-7-5-4-6(10-2-8-4)11-3-9-5/h2-3H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOMXBHMKXXTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020857 | |

| Record name | N-Methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.18 mg/mL at 20 °C | |

| Record name | 6-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

443-72-1 | |

| Record name | N6-Methyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-Methyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(purin-6-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7IBY2BGAX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.